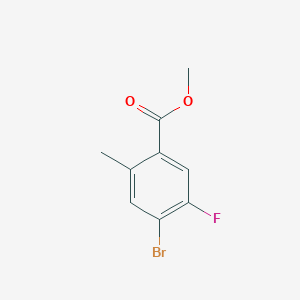

4-溴-5-氟-2-甲基苯甲酸甲酯

描述

Methyl 4-Bromo-5-fluoro-2-methylbenzoate is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-Bromo-5-fluoro-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-Bromo-5-fluoro-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物研究

4-溴-5-氟-2-甲基苯甲酸甲酯: 用于药物研究中复杂分子的合成。其卤代结构使其成为合成各种药理活性化合物的宝贵中间体。 例如,它可用于开发新型抗炎药或抗生素,利用其在取代反应中的反应活性 .

有机合成

在有机化学中,该化合物是一种用途广泛的构建模块。它在交叉偶联反应中特别有用,这些反应对于在有机合成中构建碳-碳键至关重要。 研究人员利用其溴和氟原子进行选择性转化,从而生产出各种有机化合物 .

材料科学

4-溴-5-氟-2-甲基苯甲酸甲酯在材料科学中的作用与其作为先进材料前体的潜力相关。 其分子结构可以掺入聚合物中以增强其性能,例如热稳定性或对紫外线降解的抵抗力 .

分析化学

分析化学家可能会使用4-溴-5-氟-2-甲基苯甲酸甲酯作为色谱法和光谱法中的标准品或试剂。 其独特的特征有助于识别和量化复杂混合物中类似的化合物 .

生物化学

在生物化学中,该化合物的衍生物可用于研究酶-底物相互作用或抑制特定的生化途径。 将其掺入更大的生物分子中可以帮助在分子水平上了解生物系统的功能 .

环境研究

4-溴-5-氟-2-甲基苯甲酸甲酯: 也可能在环境研究中找到应用。科学家可以研究其分解产物及其对生态系统的影响。 它可以作为模型化合物来了解卤代有机化学物质的环境归宿 .

作用机制

Target of Action

The primary targets of Methyl 4-Bromo-5-fluoro-2-methylbenzoate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets and their roles in biological systems .

Mode of Action

It is known that the bromo and fluoro groups in the compound can potentially interact with various biological targets, leading to changes in their function .

Pharmacokinetics

Its bioavailability, half-life, and other pharmacokinetic parameters are yet to be determined .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity .

生化分析

Biochemical Properties

Methyl 4-Bromo-5-fluoro-2-methylbenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of Methyl 4-Bromo-5-fluoro-2-methylbenzoate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of Methyl 4-Bromo-5-fluoro-2-methylbenzoate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Methyl 4-Bromo-5-fluoro-2-methylbenzoate has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, Methyl 4-Bromo-5-fluoro-2-methylbenzoate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Moreover, Methyl 4-Bromo-5-fluoro-2-methylbenzoate can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-Bromo-5-fluoro-2-methylbenzoate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 4-Bromo-5-fluoro-2-methylbenzoate remains stable under specific conditions but may degrade over time when exposed to light or high temperatures. Long-term exposure to Methyl 4-Bromo-5-fluoro-2-methylbenzoate can lead to changes in cellular function, such as altered metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of Methyl 4-Bromo-5-fluoro-2-methylbenzoate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, high doses of Methyl 4-Bromo-5-fluoro-2-methylbenzoate have been associated with liver toxicity and oxidative stress in animal models. Threshold effects are also observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

Methyl 4-Bromo-5-fluoro-2-methylbenzoate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can affect the overall pharmacokinetics and pharmacodynamics of Methyl 4-Bromo-5-fluoro-2-methylbenzoate .

Transport and Distribution

The transport and distribution of Methyl 4-Bromo-5-fluoro-2-methylbenzoate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, Methyl 4-Bromo-5-fluoro-2-methylbenzoate can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .

Subcellular Localization

Methyl 4-Bromo-5-fluoro-2-methylbenzoate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, Methyl 4-Bromo-5-fluoro-2-methylbenzoate can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

生物活性

Methyl 4-Bromo-5-fluoro-2-methylbenzoate (MFBFMB) is a compound of increasing interest in medicinal chemistry due to its unique structural features, including halogen substituents that enhance its biological activity. This article delves into the biological activity of MFBFMB, examining its mechanisms of action, pharmacokinetics, and implications for therapeutic applications.

Chemical Structure and Properties

MFBFMB has the molecular formula C₉H₈BrF O₂ and a molecular weight of approximately 247.06 g/mol. The presence of bromine and fluorine atoms contributes to its reactivity and potential interactions with biological targets.

Target Identification

The specific molecular targets of MFBFMB are still under investigation. However, preliminary studies suggest that the compound may interact with various biomolecules, including enzymes and receptors involved in critical cellular processes.

Mode of Action

The bromine and fluorine substituents are hypothesized to influence the compound's interaction with biological targets, potentially leading to modulation of enzyme activities. For instance, MFBFMB has been shown to interact with cytochrome P450 enzymes, which are pivotal in drug metabolism.

Pharmacokinetics

Currently, pharmacokinetic parameters such as bioavailability and half-life for MFBFMB remain undetermined. However, it is known that the compound can undergo phase I and phase II metabolic reactions, resulting in metabolites that may exhibit different biological activities from the parent compound.

Cellular Effects

MFBFMB has been observed to influence various cellular processes:

- Cell Signaling : It modulates key signaling pathways such as MAPK/ERK, which are crucial for cell growth and differentiation.

- Gene Expression : The compound can alter the expression of genes involved in apoptosis and cell cycle regulation.

These effects suggest a potential role for MFBFMB in therapeutic applications targeting cell proliferation and survival.

Temporal Effects in Laboratory Settings

Research indicates that the effects of MFBFMB can vary over time due to factors such as stability and degradation under different environmental conditions. Long-term exposure studies have shown alterations in cellular functions, including metabolic activity and gene expression changes.

Dosage Effects in Animal Models

Animal studies reveal that the biological effects of MFBFMB are dose-dependent. At lower doses, it may exhibit therapeutic benefits, while higher doses can lead to toxicity, particularly liver damage and oxidative stress.

Metabolic Pathways

MFBFMB is metabolized primarily through cytochrome P450-mediated pathways. These metabolic processes are essential for understanding its pharmacodynamics and potential therapeutic applications. The formation of metabolites could lead to varying biological activities that warrant further investigation.

Comparative Biological Activity

To provide context on the biological activity of MFBFMB, a comparison with related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-Bromo-5-fluoro-2-methylbenzoate | Methyl ester with bromine and fluorine | Potential anticancer activity; enzyme modulation |

| Ethyl 4-Bromo-5-fluoro-2-methylbenzoate | Ethyl ester variant | Similar reactivity; potential applications in pharmaceuticals |

| Methyl 4-Bromo-5-fluoro-2-nitrobenzoate | Nitro group addition | Different mechanism; varied biological effects |

This table highlights how structural variations can influence the biological activity of similar compounds.

属性

IUPAC Name |

methyl 4-bromo-5-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHVZAULIHMOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719187 | |

| Record name | Methyl 4-bromo-5-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352889-89-4 | |

| Record name | Methyl 4-bromo-5-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。